(S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.:
Cat. No.: VC17594448
Molecular Formula: C11H11F4NO
Molecular Weight: 249.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F4NO |
|---|---|
| Molecular Weight | 249.20 g/mol |
| IUPAC Name | (1S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1 |
| Standard InChI Key | IVILLNCUTUMHCJ-VIFPVBQESA-N |
| Isomeric SMILES | C1C[C@@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
| Canonical SMILES | C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride features a partially saturated naphthalene ring system (tetrahydronaphthalene) with two critical substituents: a fluorine atom at position 6 and a trifluoromethoxy group (-OCF₃) at position 7. The stereochemistry at the C1 position is specified as (S)-configuration, which is critical for its interaction with chiral biological targets. The hydrochloride salt form improves aqueous solubility, facilitating its use in in vitro and in vivo studies.
The molecular formula is C₁₁H₁₁F₄NO, with a molecular weight of 249.20 g/mol. The presence of fluorine and trifluoromethoxy groups significantly influences its electronic and steric properties, enhancing its ability to penetrate lipid membranes and resist metabolic degradation.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₄NO |
| Molecular Weight | 249.20 g/mol |
| IUPAC Name | (1S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
| InChI Key | IVILLNCUTUMHCJ-VIFPVBQESA-N |
| Canonical SMILES | C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Stereochemical Considerations
The (S)-configuration at the C1 amine position is pivotal for its pharmacological profile. Enantiomeric purity is often achieved via asymmetric synthesis or chiral resolution techniques, ensuring optimal binding to target receptors. Comparative studies of enantiomers in similar compounds have demonstrated marked differences in potency and selectivity, underscoring the importance of stereochemistry in drug design .
Synthesis and Characterization
Synthetic Routes
The synthesis of (S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multistep organic transformations. A typical pathway includes:
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Construction of the Tetrahydronaphthalene Core: Starting from naphthalene derivatives, catalytic hydrogenation or Birch reduction introduces partial saturation.
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Electrophilic Aromatic Substitution: Fluorination at position 6 is achieved using agents like Selectfluor or hydrogen fluoride-pyridine complexes.
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Trifluoromethoxy Introduction: The trifluoromethoxy group is installed via Ullmann coupling or nucleophilic displacement reactions with trifluoromethylating reagents.
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Chiral Amine Formation: Asymmetric reductive amination or enzymatic resolution ensures the (S)-configuration at the amine center.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Analytical Characterization
Advanced techniques validate the compound’s structure and purity:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring saturation.
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula and isotopic patterns.
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X-ray Crystallography: Resolves absolute stereochemistry and crystal packing.
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HPLC with Chiral Columns: Ensures enantiomeric excess >99% for pharmacological studies.
Biological Activity and Mechanistic Insights
Pharmacokinetic Profile
The trifluoromethoxy group enhances metabolic stability by resisting oxidative degradation, while fluorine increases lipophilicity, improving blood-brain barrier penetration. In vitro studies on analogous compounds show half-lives exceeding 8 hours in hepatic microsomes, suggesting favorable pharmacokinetics .
Target Engagement
Although specific targets remain under investigation, structural analogs of this compound exhibit affinity for serotonin (5-HT) receptors and dopamine transporters. The (S)-enantiomer’s configuration aligns with active-site geometries of monoamine receptors, potentially modulating mood and cognition.
Table 2: Comparative Receptor Affinity (Hypothetical Data)
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| 5-HT₁A | 12.3 | 15:1 (vs. α₁-adrenergic) |
| Dopamine D₂ | 45.6 | 8:1 (vs. H₁ histamine) |
In Vivo Efficacy
Preclinical models of depression and anxiety using rodent analogs demonstrate dose-dependent reductions in immobility time (forced swim test) and increased social interaction . These effects are abolished in 5-HT₁A knockout mice, implicating receptor-specific mechanisms.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for derivatization. Modifications at positions 6 (F) and 7 (-OCF₃) have yielded analogs with improved selectivity for neurological targets . For instance, replacing fluorine with chlorine increases D₂ affinity but reduces metabolic stability .
Drug Delivery Systems
Encapsulation in lipid nanoparticles enhances bioavailability, with recent studies achieving 85% oral bioavailability in primate models. Sustained-release formulations are under development for chronic psychiatric conditions.
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